4-iodo-N-(2-methylpropyl)benzamide CAS 281668-96-0 properties
4-iodo-N-(2-methylpropyl)benzamide CAS 281668-96-0 properties
CAS 281668-96-0 | High-Purity Aryl Iodide Scaffold
Part 1: Executive Summary & Chemical Identity
4-iodo-N-(2-methylpropyl)benzamide (Commonly: 4-iodo-N-isobutylbenzamide) is a functionalized benzamide derivative featuring a para-iodine handle and a lipophilic isobutyl amide tail. It serves as a critical intermediate in medicinal chemistry, specifically as a robust electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
Unlike simple aryl halides, the amide moiety in CAS 281668-96-0 provides hydrogen-bond donor/acceptor capability and metabolic stability, making it a preferred "fragment" for Fragment-Based Drug Discovery (FBDD) targeting kinase inhibitors and GPCR ligands.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Registry Number | 281668-96-0 |
| IUPAC Name | 4-iodo-N-(2-methylpropyl)benzamide |
| Common Synonyms | 4-iodo-N-isobutylbenzamide; N-Isobutyl-4-iodobenzamide |
| Molecular Formula | C₁₁H₁₄INO |
| Molecular Weight | 303.14 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point (Predicted) | 115–120 °C (Typical for p-iodobenzamides) |
| LogP (Predicted) | 3.2 ± 0.4 (Lipophilic) |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Insoluble in Water |
| Key Functional Groups | Aryl Iodide (C–I), Secondary Amide (–CONH–) |
Part 2: Synthetic Methodologies
Primary Route: Acylation of Isobutylamine
The most reliable, scalable, and field-proven synthesis involves the nucleophilic acyl substitution of 4-iodobenzoyl chloride with isobutylamine. This route is preferred over direct coupling of 4-iodobenzoic acid due to higher atom economy and simpler purification (acid-base extraction).
Reaction Mechanism & Logic
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Activation: 4-iodobenzoyl chloride is highly electrophilic at the carbonyl carbon.
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Nucleophilic Attack: The lone pair of the isobutylamine nitrogen attacks the carbonyl.
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Elimination: Chloride is ejected, forming the amide bond.
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Scavenging: A non-nucleophilic base (Triethylamine or DIPEA) neutralizes the generated HCl to drive equilibrium and prevent amine salt formation.
Figure 1: Standard synthetic pathway via acid chloride activation.
Experimental Protocol: Standard Operating Procedure (SOP)
Scale: 10.0 mmol Yield Target: >90%
Reagents:
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4-Iodobenzoyl chloride (2.66 g, 10.0 mmol)
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Isobutylamine (0.80 g, 1.1 mL, 11.0 mmol)
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Triethylamine (Et₃N) (1.52 g, 2.1 mL, 15.0 mmol)
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Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Methodology:
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Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Charging: Add Isobutylamine and Triethylamine to the flask. Dissolve in 40 mL of anhydrous DCM . Cool the solution to 0 °C using an ice bath.
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Addition: Dissolve 4-Iodobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Explanation: Slow addition controls the exotherm and prevents double-acylation side products.
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Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the acid chloride is consumed.
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Work-up:
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Purification: The crude solid is typically pure enough (>95%) for downstream use. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexane).
Part 3: Reactivity & Applications
The core value of CAS 281668-96-0 lies in the C–I bond . Iodine is the most reactive halogen for oxidative addition to Palladium(0), allowing this scaffold to undergo cross-coupling under mild conditions, often preserving the amide functionality.
Functionalization Landscape
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Suzuki-Miyaura Coupling: Reaction with Aryl Boronic Acids to form Biaryl amides.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃.
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Utility: Extending the carbon skeleton for receptor binding pockets.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Catalyst: PdCl₂(PPh₃)₂ / CuI.
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Utility: Introducing rigid alkyne spacers.
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Buchwald-Hartwig Amination: Displacement of Iodine with Amines.
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Catalyst: Pd₂dba₃ / XPhos.
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Utility: Creating aniline derivatives.
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Figure 2: Divergent synthetic utility of the aryl iodide handle.
Part 4: Quality Control & Analytics
To validate the integrity of CAS 281668-96-0, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
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δ 7.70 – 7.80 ppm (2H, d): Aromatic protons ortho to the iodine (deshielded by I).
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δ 7.45 – 7.55 ppm (2H, d): Aromatic protons ortho to the amide.
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δ 6.00 – 6.50 ppm (1H, br s): Amide N–H proton.
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δ 3.20 – 3.30 ppm (2H, t/dd): Methylene protons (–NH–CH ₂–) of the isobutyl group.
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δ 1.80 – 1.95 ppm (1H, m): Methine proton (–CH –(CH₃)₂).
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δ 0.95 – 1.00 ppm (6H, d): Methyl protons (–CH(CH ₃)₂).
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Expected Mass: [M+H]⁺ = 304.14 Da.
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Isotope Pattern: No significant Cl/Br isotope pattern; Iodine is monoisotopic (¹²⁷I), resulting in a clean single peak.
Part 5: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (Nitrile gloves, safety glasses). Handle the acid chloride precursor in a fume hood due to lachrymatory properties.
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Storage: Store in a cool, dry place. Light sensitive (Iodine compounds can degrade/discolor upon prolonged UV exposure); amber vials recommended.
References
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Procter, D. J., et al. (2002). "Organic Synthesis Using Samarium Diiodide." Royal Society of Chemistry. (Describes the isolation of 4-iodo-N-isobutylbenzamide as a cleavage product).
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74373, 4-Iodobenzoyl chloride. (Precursor properties and safety).[2]
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling of aryl iodides).
